molecular formula C16H32OSn B12610325 Tributyl(4,5-dihydrofuran-3-YL)stannane CAS No. 651327-88-7

Tributyl(4,5-dihydrofuran-3-YL)stannane

Cat. No.: B12610325
CAS No.: 651327-88-7
M. Wt: 359.1 g/mol
InChI Key: IMFBEWFGWHOAPG-UHFFFAOYSA-N
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Description

Tributyl(4,5-dihydrofuran-3-YL)stannane is an organotin compound, which means it contains a tin atom bonded to organic groups. This compound is particularly interesting due to its applications in organic synthesis, especially in the formation of carbon-carbon bonds through coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(4,5-dihydrofuran-3-YL)stannane can be synthesized through the reaction of 4,5-dihydrofuran with tributyltin hydride in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature, and can be facilitated by the use of a palladium catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the organotin reagents.

Chemical Reactions Analysis

Types of Reactions

Tributyl(4,5-dihydrofuran-3-YL)stannane primarily undergoes substitution reactions, particularly in the context of the Stille coupling reaction. This reaction involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reagents: Palladium catalysts, organic halides (e.g., aryl halides)

    Conditions: Typically carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation.

Major Products

The major products of these reactions are typically aryl derivatives containing the furan ring, which can be further utilized in various organic synthesis applications.

Scientific Research Applications

Tributyl(4,5-dihydrofuran-3-YL)stannane is used extensively in scientific research due to its role in the Stille coupling reaction. This reaction is a powerful tool in organic chemistry for forming carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. Applications include:

    Chemistry: Synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Development of new drugs and therapeutic agents.

    Industry: Production of advanced materials and polymers.

Mechanism of Action

The mechanism of action for Tributyl(4,5-dihydrofuran-3-YL)stannane in the Stille coupling reaction involves the formation of a palladium complex. This complex facilitates the transfer of the organic group from the tin atom to the organic halide, forming a new carbon-carbon bond. The process involves several steps, including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Similar Compounds

  • Tributyl(4,5-dihydrofuran-2-YL)stannane
  • Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane
  • Tributyl(thien-2-yl)stannane

Uniqueness

Tributyl(4,5-dihydrofuran-3-YL)stannane is unique due to its specific structure, which includes the 4,5-dihydrofuran ring. This structure imparts distinct reactivity and selectivity in coupling reactions, making it a valuable reagent in organic synthesis.

Properties

CAS No.

651327-88-7

Molecular Formula

C16H32OSn

Molecular Weight

359.1 g/mol

IUPAC Name

tributyl(2,3-dihydrofuran-4-yl)stannane

InChI

InChI=1S/C4H5O.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h4H,1,3H2;3*1,3-4H2,2H3;

InChI Key

IMFBEWFGWHOAPG-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=COCC1

Origin of Product

United States

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